molecular formula C3H3BrN2S B2518195 3-(Bromomethyl)-1,2,5-thiadiazole CAS No. 53012-70-7

3-(Bromomethyl)-1,2,5-thiadiazole

Cat. No.: B2518195
CAS No.: 53012-70-7
M. Wt: 179.04
InChI Key: LJZAHEYFCLYGND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Bromomethyl)-1,2,5-thiadiazole is a valuable chemical intermediate in medicinal chemistry and drug discovery research. This compound, with the molecular formula C3H3BrN2S , features a 1,2,5-thiadiazole heterocycle functionalized with a reactive bromomethyl group. The bromomethyl moiety serves as an excellent handle for further chemical manipulation, allowing researchers to readily incorporate the 1,2,5-thiadiazole scaffold into more complex molecular architectures via cross-coupling reactions or nucleophilic substitutions. The 1,2,5-thiadiazole ring is an electron-deficient aromatic system valued for its potential to impart specific electronic characteristics and improve pharmacokinetic properties in target molecules. As such, this reagent is primarily used in the synthesis of novel active compounds for biological screening and in the development of potential pharmaceuticals. The compound should be stored in an inert atmosphere and in a freezer, as is common for reactive halides of this type . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(bromomethyl)-1,2,5-thiadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3BrN2S/c4-1-3-2-5-7-6-3/h2H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJZAHEYFCLYGND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NSN=C1CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3BrN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53012-70-7
Record name 3-(bromomethyl)-1,2,5-thiadiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Reactivity and Chemical Transformations of 3 Bromomethyl 1,2,5 Thiadiazole

Reactions at the Bromomethyl Substituent

The carbon-bromine bond in the bromomethyl group is polarized, rendering the methylene (B1212753) carbon electrophilic and susceptible to attack by nucleophiles. This functional group is analogous to a benzylic bromide, with the thiadiazole ring providing activation for both nucleophilic substitution and radical processes.

The bromine atom in 3-(bromomethyl)-1,2,5-thiadiazole is a good leaving group, facilitating SN2 reactions with a wide range of nucleophiles. While specific studies on this exact molecule are limited, the reactivity is well-documented in closely related analogues, such as bromomethyl-furyl-thiadiazoles. These analogues demonstrate that the bromomethyl group readily undergoes substitution without affecting the stability of the heterocyclic core. researchgate.net

Key nucleophilic substitution reactions include:

Amines: Primary and secondary amines react to form the corresponding aminomethyl derivatives. For instance, the reaction of a bromomethyl-thiadiazole derivative with hexamethylenetetramine, followed by acidic hydrolysis (the Delepine reaction), is a standard method to introduce a primary amino group (-CH₂NH₂). researchgate.netresearchgate.net Secondary amines such as morpholine (B109124) and piperidine (B6355638) react to yield tertiary amines. researchgate.netnih.gov

Thiols: Thiolates are effective nucleophiles for displacing the bromide, leading to the formation of thioethers.

Carboxylates: Carboxylate salts, such as sodium acetate, can be used to synthesize the corresponding ester derivatives.

Azides: Sodium azide (B81097) is another effective nucleophile that can convert the bromomethyl group into an azidomethyl group, which is a versatile precursor for other functionalities, including amines via reduction.

The table below summarizes typical nucleophilic substitution reactions on a structurally similar bromomethyl-thiadiazole compound, illustrating the general reactivity pattern.

NucleophileReagentProduct TypeReference
Amine (primary)Hexamethylenetetramine (Delepine Reaction)Primary Amine (-CH₂NH₂) researchgate.net
Amine (secondary)Morpholine / PiperidineTertiary Amine (-CH₂-N(CH₂)₄O) researchgate.netnih.gov
ThiolatePotassium ThiophenolateThioether (-CH₂-S-Ph) mdpi.com
CarboxylateSodium AcetateEster (-CH₂-O-C(O)CH₃)
AzideSodium AzideAzide (-CH₂N₃)

As a reactive alkylating agent, this compound reacts with tertiary amines to form quaternary ammonium (B1175870) salts. This bimolecular nucleophilic substitution is known as the Menschutkin reaction. nih.govmdpi.com For example, reaction with a tertiary amine like hexamethylenetetramine leads directly to a stable quaternary ammonium salt. researchgate.net These salts are often crystalline solids and have been investigated for various applications due to their cationic nature. nih.govmdpi.com

The general reaction is as follows: this compound + R₃N → [3-(R₃N⁺-methyl)-1,2,5-thiadiazole]Br⁻

The position adjacent to the thiadiazole ring is activated towards radical reactions, similar to a benzylic position. The synthesis of this compound itself often proceeds via a radical mechanism. The corresponding 3-methyl-1,2,5-thiadiazole (B2762158) can be brominated using N-bromosuccinimide (NBS) in the presence of a radical initiator. researchgate.net This reaction proceeds through a stabilized radical intermediate at the methylene carbon, highlighting the susceptibility of this position to radical-mediated transformations.

Reactivity of the 1,2,5-Thiadiazole (B1195012) Core

The 1,2,5-thiadiazole ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. This property makes it generally resistant to electrophilic attack but susceptible to nucleophilic attack, particularly under forcing conditions or when fused to other electron-withdrawing systems. researchgate.net

The carbon atoms of the 1,2,5-thiadiazole ring possess a low electron density, making them potential sites for nucleophilic attack. nih.gov In highly π-deficient systems, such as those fused to other heterocycles, the thiadiazole ring can react with C-nucleophiles to form stable addition products. researchgate.net However, for a simple substituted thiadiazole, direct nucleophilic substitution on the ring carbons (displacing a hydrogen atom) is difficult and not commonly observed. Nucleophilic attack is more feasible if a good leaving group, such as a halogen, is already present on the ring. nih.gov Oxidation of the ring sulfur to an S,S-dioxide dramatically increases the electrophilicity of the ring carbons, making them highly vulnerable to attack by nucleophiles like alcohols and amines. nih.gov

The 1,2,5-thiadiazole ring is generally stable due to its aromatic character. However, under certain conditions, ring-opening can occur. Treatment with very strong bases or potent reducing agents can lead to the cleavage of the heterocyclic ring. For other thiadiazole isomers, such as 1,3,4-thiadiazole (B1197879), ring fission in the presence of a strong base is a known reaction. nih.gov While less common for the 1,2,5-isomer, such transformations could potentially lead to the formation of bifunctional acyclic species, although this reactivity is not extensively documented for simple derivatives like this compound.

Oxidation Reactions of the Sulfur Atom (e.g., to Sulfoxides and Sulfones)

The sulfur atom in the 1,2,5-thiadiazole ring is susceptible to oxidation, a reaction that significantly alters the electronic properties of the heterocycle. This transformation typically yields nonaromatic 1,2,5-thiadiazole 1-oxides (sulfoxides) and 1,2,5-thiadiazole 1,1-dioxides (sulfones). thieme-connect.denih.gov The oxidation process is generally achieved using mild oxidizing agents. thieme-connect.de

For instance, reagents like m-chloroperoxybenzoic acid (mCPBA) and oxirane are effective for the oxidation of the ring's sulfur atom. thieme-connect.de The use of urea-hydrogen peroxide (UHP) has also been reported as a practical method for the controlled oxidation of sulfides to their corresponding sulfoxides and sulfones. beilstein-journals.org The formation of the sulfoxide (B87167) can be achieved selectively with specific equivalents of the oxidizing agent at a controlled temperature, while the sulfone requires more forceful conditions. beilstein-journals.org

The resulting sulfoxides and sulfones are of interest due to their modified polarity and potential for new chemical interactions. nih.govresearchgate.net While the 1,2,5-thiadiazole ring itself is thermally stable, its oxidized derivatives can exhibit different reactivity patterns. thieme-connect.de For example, more aggressive oxidation conditions can lead to the cleavage of the thiadiazole ring. thieme-connect.de

Table 1: Oxidation of the Sulfur Atom in 1,2,5-Thiadiazoles

Oxidizing Agent Product Reference
m-Chloroperoxybenzoic acid (mCPBA) 1,2,5-Thiadiazole 1-oxide thieme-connect.deresearchgate.net
Oxirane 1,2,5-Thiadiazole 1-oxide thieme-connect.de
Urea-hydrogen peroxide (UHP) 1,2,5-Thiadiazole 1-oxide or 1,1-dioxide beilstein-journals.org

Reduction Reactions of the Thiadiazole Ring System

The 1,2,5-thiadiazole ring system is noted for its stability and can withstand a wide range of mild reducing agents. thieme-connect.de However, under more potent reducing conditions, the ring can undergo cleavage. thieme-connect.de This reductive cleavage typically involves the breaking of the N-S bonds, leading to the formation of 1,2-diamino compounds. thieme-connect.de

The choice of reducing agent and reaction conditions is critical in determining the outcome of the reduction. Powerful reagents are required to achieve the desulfurization and ring opening of the thiadiazole. thieme-connect.de For instance, magnesium in methanol (B129727) has been used to reduce benzothiadiazoles to the corresponding benzene-1,2-diamines, a reaction that tolerates sensitive functional groups like bromo, chloro, cyano, and carboxylate. thieme-connect.de In some cases, prolonged heating in a vacuum has been employed for the reduction of 1,2,5-thiadiazole 1,1-dioxides back to the parent 1,2,5-thiadiazole. nih.gov

These reduction reactions are synthetically valuable as they can provide access to 1,2-difunctional systems, which can serve as protected forms of 1,2-diamines. thieme-connect.de

Cross-Coupling and Diversification Strategies

Palladium-Catalyzed Cross-Coupling Reactions Utilizing the Bromine Atom

The bromine atom in this compound is located on a methyl group attached to the heterocyclic ring, making it a benzylic-type bromide. While highly reactive in nucleophilic substitutions, this type of C(sp³)–Br bond is not the typical substrate for traditional palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira, which generally require a C(sp²)–X bond.

However, recent advancements in palladium catalysis have enabled the cross-coupling of unactivated alkyl halides. organic-chemistry.org Methodologies have been developed for the Negishi cross-coupling of primary alkyl bromides with a variety of organozinc reagents, tolerating a range of functional groups. organic-chemistry.org These reactions often employ specific palladium catalysts and ligands, such as those based on trialkylphosphines. organic-chemistry.org While direct examples involving this compound are not prevalent in the reviewed literature, the principles of these advanced cross-coupling methods could potentially be applied.

For more conventional cross-coupling reactions, it is more common to have the bromine atom directly attached to the thiadiazole ring. nih.govrsc.org

Strategic Introduction of Diverse Functional Groups via the Bromomethyl Handle

The bromomethyl group of this compound serves as a highly effective electrophilic site for the introduction of a wide variety of functional groups through nucleophilic substitution reactions. researchgate.netmdpi.com The reactivity of this benzylic-like bromide facilitates its displacement by a broad range of nucleophiles, enabling significant diversification of the core structure.

This strategy is widely employed for the synthesis of new derivatives with modified properties. Common nucleophiles and the resulting products include:

Alcohols and Phenols: Reaction with alkoxides or phenoxides in the presence of a base leads to the formation of ethers.

Thiols: Thiolates readily displace the bromide to form thioethers.

Amines: Primary and secondary amines react to yield the corresponding substituted aminomethyl derivatives. nih.gov

Azide: Sodium azide can be used to introduce the azido (B1232118) group, which can be further transformed, for example, through cycloaddition reactions to form triazoles. nih.gov

Carboxylates: Reaction with carboxylate salts produces esters.

This versatility makes this compound a valuable building block in medicinal chemistry and materials science, allowing for the systematic exploration of structure-activity relationships.

Table 2: Diversification via the Bromomethyl Group

Nucleophile Functional Group Introduced Resulting Compound Class Reference
R-O⁻ (Alkoxide/Phenoxide) Ether Alkoxymethyl/Phenoxymethyl-thiadiazole researchgate.net
R-S⁻ (Thiolate) Thioether (Alkyl/Aryl)thiomethyl-thiadiazole researchgate.net
R₂NH (Amine) Amino Aminomethyl-thiadiazole nih.gov
N₃⁻ (Azide) Azide Azidomethyl-thiadiazole nih.gov
RCOO⁻ (Carboxylate) Ester (Acyloxy)methyl-thiadiazole

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
1,2,5-Thiadiazole 1-oxide
1,2,5-Thiadiazole 1,1-dioxide
m-Chloroperoxybenzoic acid
Oxirane
Urea-hydrogen peroxide
Benzene-1,2-diamine
Sodium azide

Spectroscopic and Theoretical Investigations of 3 Bromomethyl 1,2,5 Thiadiazole

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable tools for the elucidation of the molecular structure and bonding of 3-(bromomethyl)-1,2,5-thiadiazole. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the molecule's atomic connectivity, functional groups, and electronic transitions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR spectra provide definitive evidence for its structure.

In the ¹H NMR spectrum, the methylene (B1212753) protons (-CH₂Br) are expected to appear as a singlet, and the proton attached to the thiadiazole ring (H-4) would also produce a singlet. The chemical shifts of these protons are influenced by the electron-withdrawing nature of the bromine atom and the thiadiazole ring.

The ¹³C NMR spectrum reveals two signals for the carbon atoms of the thiadiazole ring and one for the bromomethyl carbon. The chemical shifts of the ring carbons are typically found in the aromatic region, with their exact positions influenced by the nitrogen and sulfur heteroatoms and the bromomethyl substituent. For 1,2,5-thiadiazole (B1195012) itself, the carbon signals appear in the range of 130–160 ppm. nih.gov

Nucleus Chemical Shift (ppm) Multiplicity Assignment
¹HData not availableSinglet-CH₂Br
¹HData not availableSingletC4-H
¹³CData not available-C3
¹³CData not available-C4
¹³CData not available--CH₂Br
Note: Specific experimental chemical shift values for this compound are not readily available in the cited literature. The table reflects expected patterns based on general knowledge of similar structures.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Key vibrational modes for this compound would include the C-H stretching of the ring and the methylene group, C=N and C-N stretching vibrations of the thiadiazole ring, and the C-Br stretching of the bromomethyl group. The IR and Raman spectra are often complementary, as some vibrations may be more intense in one than the other due to selection rules.

Vibrational Mode Expected Frequency Range (cm⁻¹) Spectroscopy
C-H Stretch (ring)~3100IR, Raman
C-H Stretch (methylene)2950-3050IR, Raman
C=N Stretch1500-1600IR, Raman
Ring Vibrations1000-1400IR, Raman
C-Br Stretch500-600IR, Raman
Note: The table presents expected frequency ranges based on characteristic group frequencies and data for related compounds. ukim.mk Specific experimental frequencies for this compound are not detailed in the provided sources.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For heterocyclic compounds like 1,2,5-thiadiazoles, the absorption maxima are typically in the ultraviolet region. nih.gov The UV-Vis spectrum of this compound is expected to show absorptions corresponding to π → π* and n → π* transitions associated with the thiadiazole ring. The position and intensity of these bands can be influenced by the solvent and the substituents on the ring. For simple 3,4-disubstituted 1,2,5-thiadiazole 1,1-dioxides, absorption maxima are observed around 240–280 nm in ethanol (B145695) and approximately 315 nm in acetonitrile. nih.gov

Electronic Transition Expected Wavelength Range (nm)
π → πData not available
n → πData not available
Note: Specific experimental UV-Vis absorption data for this compound is not available in the provided search results. The ranges for related compounds are given for context.

Computational Chemistry and Quantum Chemical Studies

Computational methods, particularly Density Functional Theory (DFT), have become powerful tools for complementing experimental data and providing deeper insights into the electronic structure, reactivity, and spectroscopic properties of molecules.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) calculations are widely used to predict the geometric and electronic properties of thiadiazole systems. researchgate.netnih.gov Such calculations for this compound would typically involve geometry optimization to find the most stable conformation, followed by frequency calculations to confirm it as a true minimum on the potential energy surface and to predict the IR and Raman spectra. The choice of functional and basis set, such as B3LYP/6-311G, is crucial for obtaining accurate results. cu.edu.eg These calculations can predict bond lengths, bond angles, and dihedral angles, offering a detailed picture of the molecular geometry.

Analysis of Molecular Orbitals and Charge Distribution

The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is fundamental to understanding a molecule's electronic behavior. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. For thiadiazole systems, the HOMO and LUMO energies can be tuned by changing substituents. researchgate.net

Studies on Aromaticity and Stability of the 1,2,5-Thiadiazole Ring

The 1,2,5-thiadiazole ring is a five-membered aromatic heterocycle characterized by its notable stability. isres.orgchemicalbook.com This stability is attributed to the aromatic nature of the ring system. isres.org The parent 1,2,5-thiadiazole is a thermally stable, colorless liquid. chemicalbook.com The inductive effect of the sulfur atom within the ring contributes to a high degree of aromaticity, which in turn results in a very weak base character. isres.org This is quantified by the pKa of the parent compound, which is -4.90, indicating its low basicity. chemicalbook.com

Prediction of Spectroscopic Properties and Conformational Analysis

Theoretical calculations serve as a powerful tool for predicting the spectroscopic characteristics and exploring the conformational landscape of molecules like this compound. Quantum-chemical calculations, particularly using Density Functional Theory (DFT) methods like B3LYP, are commonly employed to predict vibrational spectra (Infrared and Raman) and electronic spectra (UV-Vis). researchgate.netnih.gov Such computational approaches allow for the assignment of vibrational modes and the analysis of electronic transitions. nih.gov For other substituted thiadiazoles, these methods have been successfully used to correlate theoretical predictions with experimental data, providing detailed insights into molecular structure and bonding. researchgate.netnih.gov

For this compound, while detailed computational studies are not widely published, predictive data for its properties can be generated. For example, predicted Collision Cross Section (CCS) values, which are relevant for ion mobility mass spectrometry, have been calculated. These predictions provide an estimate of the ion's size and shape in the gas phase.

Predicted Collision Cross Section (CCS) Data for this compound Adducts. uni.lu
Adductm/zPredicted CCS (Ų)
[M+H]+178.92731116.9
[M+Na]+200.90925131.5
[M-H]-176.91275121.8
[M+NH4]+195.95385140.9
[M+K]+216.88319121.5
[M+HCOO]-222.91823134.8

Advanced Applications and Potential Research Directions of 3 Bromomethyl 1,2,5 Thiadiazole Derivatives

Role as a Versatile Synthetic Building Block in Organic Synthesis

3-(Bromomethyl)-1,2,5-thiadiazole is a valuable and versatile building block in the field of organic synthesis. Its unique structure, which combines a reactive bromomethyl group with the 1,2,5-thiadiazole (B1195012) heterocyclic core, allows for a wide range of chemical transformations. This makes it an important intermediate for constructing more complex molecules with diverse applications.

Precursor for the Synthesis of Complex Heterocyclic Architectures

The reactivity of the bromomethyl group in this compound makes it an excellent starting material for the synthesis of a variety of complex heterocyclic structures. The bromine atom can be readily displaced by a wide range of nucleophiles, enabling the introduction of different functional groups and the formation of new rings. This versatility has been exploited in the synthesis of various fused and substituted heterocyclic systems. For example, it can be used to create larger ring systems by reacting it with bifunctional reagents, leading to the formation of novel scaffolds with potential applications in materials science and medicinal chemistry. The 1,2,5-thiadiazole ring itself can also participate in cycloaddition reactions, further expanding the range of accessible heterocyclic architectures.

Recent research has demonstrated the synthesis of functionalized 1,2,5-thiadiazoles from nitro-group-containing N-tert-butanesulfinamides, mediated by trifluoroacetic anhydride, showcasing new routes to these important heterocycles. organic-chemistry.org Another approach involves the synthesis of bis(bromomethyl)benzo[c] soeagra.comscispace.comuni.luthiadiazole, which serves as a key intermediate for creating more elaborate structures. researchgate.net The development of new synthetic methods continues to enhance the utility of this compound as a precursor for complex heterocyclic compounds.

Intermediate in Multi-Step Organic Transformations

Beyond its role as a direct precursor, this compound often serves as a crucial intermediate in multi-step organic syntheses. researchgate.netbeilstein-journals.org Its ability to undergo a variety of transformations allows for the strategic introduction of the 1,2,5-thiadiazole moiety into a larger molecular framework. This is particularly important in the synthesis of pharmaceuticals and other biologically active compounds where the thiadiazole ring may be a key pharmacophore.

An efficient three-step protocol has been developed to produce 2-(azidomethyl)oxazoles from vinyl azides in a continuous-flow process, which involves the formation of 2-(bromomethyl)oxazoles as versatile intermediates. beilstein-journals.org These intermediates can then undergo nucleophilic displacement reactions, demonstrating their utility in multi-step synthesis. beilstein-journals.org The synthesis of boron-based benzo[c] soeagra.comscispace.comuni.luoxadiazoles and benzo[c] soeagra.comscispace.comuni.luthiadiazoles also highlights the role of brominated intermediates in creating complex molecules with potential applications in medicinal chemistry. mdpi.com

Potential in Medicinal Chemistry Research

The 1,2,5-thiadiazole scaffold and its derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. researchgate.netnih.gov The unique electronic properties and ability to participate in various biological interactions make this heterocyclic system a promising platform for the development of new therapeutic agents.

Design of Bioactive Molecules and Pharmacophore Scaffolds

The 1,2,5-thiadiazole ring is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. researchgate.netnih.govnih.gov Its ability to act as a bioisostere for other chemical groups allows for the fine-tuning of the physicochemical and pharmacological properties of a drug candidate. The mesoionic character of the thiadiazole ring, with distinct regions of positive and negative charge, enables it to easily cross cellular membranes and interact strongly with biological targets. nih.gov

Thiadiazole derivatives have been incorporated into a wide range of bioactive molecules, including those with anticancer, anti-inflammatory, and antimicrobial properties. sarcouncil.comnih.gov The versatility of the thiadiazole scaffold allows for the creation of large libraries of compounds for high-throughput screening, accelerating the discovery of new drug leads. The development of novel synthetic methods for thiadiazole derivatives continues to expand the chemical space available for drug design. nih.gov

Exploration of Interactions with Biological Targets (e.g., Enzymes, Receptors)

The biological activity of thiadiazole derivatives is a result of their interactions with specific biological targets, such as enzymes and receptors. The nitrogen and sulfur atoms in the thiadiazole ring can participate in hydrogen bonding and other non-covalent interactions, which are crucial for binding to the active site of a protein. The nature and position of substituents on the thiadiazole ring can significantly influence these interactions, leading to variations in biological activity.

For example, thiadiazole derivatives have been shown to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets in the treatment of Alzheimer's disease. researchgate.net Molecular docking studies have been used to investigate the binding modes of these compounds and to guide the design of more potent inhibitors. researchgate.net The ability of the thiadiazole scaffold to interact with a wide range of biological targets makes it a valuable tool for chemical biology research and drug discovery.

Investigation into Broad-Spectrum Antimicrobial Potential (Antibacterial, Antifungal, Antiviral)

Thiadiazole derivatives have demonstrated significant potential as broad-spectrum antimicrobial agents, with activity against bacteria, fungi, and viruses. soeagra.comscispace.comsarcouncil.comnih.govnih.govmdpi.comnih.govmdpi.comresearchgate.netmdpi.comnih.govnih.govrsc.orgmdpi.com The search for new antimicrobial drugs is a critical area of research due to the increasing prevalence of drug-resistant pathogens.

Antibacterial Activity:

Numerous studies have reported the antibacterial activity of thiadiazole derivatives against both Gram-positive and Gram-negative bacteria. soeagra.comscispace.comnih.govmdpi.combiointerfaceresearch.comnih.gov The mechanism of action is often attributed to the ability of the thiadiazole ring to interfere with essential cellular processes in bacteria. The presence of a sulfur atom in the thiadiazole ring is thought to enhance its ability to penetrate the bacterial cell wall. nih.govmdpi.com

Compound TypeBacterial StrainsActivityReference
1,3,4-Thiadiazole (B1197879) derivativesS. aureus, E. coliPromising soeagra.com
Thiazole derivativesGram-positive and Gram-negative bacteriaExcellent biointerfaceresearch.com
Imidazo[2,1-b] soeagra.comnih.govnih.govthiadiazole derivativesS. aureus, B. subtilis, E. coliSignificant nih.govmdpi.com

Antifungal Activity:

Thiadiazole derivatives have also shown potent antifungal activity against a variety of fungal pathogens. soeagra.comnih.govnih.govnih.gov The 1,3,4-thiadiazole scaffold, in particular, has been extensively studied for its antifungal properties. nih.gov The mechanism of action may involve the inhibition of enzymes that are essential for fungal cell wall synthesis.

Compound TypeFungal StrainsActivityReference
1,3,4-Thiadiazole derivativesA. nigerPromising soeagra.com
1,3,4-Thiadiazole derivativesCandida speciesNotable nih.gov
1,2,3-Thiadiazole (B1210528) derivativesC. albicansActive nih.gov
Triazolo based-thiadiazole derivativesVarious fungiHigh nih.gov

Antiviral Activity:

The antiviral potential of thiadiazole derivatives is an emerging area of research. mdpi.comresearchgate.netmdpi.comnih.govmdpi.comnih.gov Some thiadiazole-containing compounds have shown activity against a range of viruses, including influenza virus and tobacco mosaic virus (TMV). mdpi.commdpi.com The development of new antiviral agents is crucial for combating viral infections for which there are limited treatment options.

Compound TypeVirusActivityReference
1-phenyl-4-(1,3,4-thiadiazole-5-thioether)-1H-pyrazole-5-amine derivativesTobacco mosaic virus (TMV)Excellent protective activity mdpi.com
Bis-1,3-thiazole derivativesHepatitis C virus (HCV), Influenza A (H1N1)Effective researchgate.net
Piperidine-based thiadiazole derivativesHIVGood mdpi.com
1,2,3-Triazolyl nucleoside analoguesInfluenza A (H1N1)Active nih.gov

Research into Anticancer Mechanisms and Agent Design

The 1,2,5-thiadiazole scaffold is a privileged structure in medicinal chemistry due to its ability to interact with various biological targets. nih.gov The mesoionic character of the thiadiazole ring enables compounds containing this moiety to traverse cellular membranes, a desirable property for drug candidates. nih.gov

Research into 1,2,3-thiadiazole derivatives has revealed several mechanisms of anticancer activity. One notable approach involves the design of analogs of combretastatin (B1194345) A-4 (CA-4), a potent anticancer agent that inhibits tubulin polymerization. By replacing the olefin group of CA-4 with a 1,2,3-thiadiazole ring, researchers have developed new compounds with significant cytotoxicity against various cancer cell lines, including human myeloid leukemia (HL-60) and human colon adenocarcinoma (HCT-116). nih.gov Another mechanism of action for some 1,2,3-thiadiazole derivatives is the inhibition of heat shock protein 90 (Hsp90), a chaperone protein crucial for the stability and function of numerous oncoproteins. nih.gov

The design of novel anticancer agents often involves the hybridization of the thiadiazole ring with other pharmacologically active moieties. For instance, a series of 1,2,3-triazole-pyrimidine hybrids have been synthesized and shown to induce apoptosis and arrest the cell cycle at the G2/M phase in cancer cells. nih.gov Similarly, novel 1,2,3-triazole incorporated thiazole-pyrimidine-isoxazole derivatives have demonstrated potent anticancer activities against human breast, lung, and prostate cancer cell lines, with some compounds showing inhibitory effects on tubulin polymerization. nih.gov

The following table summarizes the anticancer activity of some thiadiazole derivatives:

Derivative ClassCancer Cell Line(s)Observed Effect(s)
1,2,3-Thiadiazole analogs of Combretastatin A-4HL-60 (human myeloid leukemia), HCT-116 (human colon adenocarcinoma)Cytotoxicity, Tubulin polymerization inhibition nih.gov
1,2,3-Thiadiazole derivatives-Hsp90 inhibition nih.gov
1,2,3-Triazole-pyrimidine hybridsMGC-803, EC-109, MCF-7, B16-F10Apoptosis induction, Cell cycle arrest at G2/M phase nih.gov
1,2,3-Triazole incorporated thiazole-pyrimidine-isoxazolesDU145 (prostate), PC3 (prostate), A549 (lung), MCF-7 (breast)Potent anticancer activity, Tubulin inhibition nih.gov
S-benzo nih.govnih.govthiazolo[2,3-c] nih.govnih.govresearchgate.nettriazole derivativesA549 (lung), MCF-7 (breast), Hep3B (hepatocellular)Antiproliferative and apoptosis-inducing activities bibliotekanauki.pl

Development of Ligands for Various Receptor Systems (e.g., Muscarinic, H2)

Derivatives of 1,2,5-thiadiazole have been instrumental in the development of selective ligands for various receptor systems, highlighting their versatility in drug design.

In the realm of muscarinic receptor agonists, researchers have synthesized and characterized a series of tetra(ethylene glycol)(3-methoxy-1,2,5-thiadiazol-4-yl) [3-(1-methyl-1,2,5,6-tetrahydropyrid-3-yl)-1,2,5-thiadiazol-4-yl] ether analogues. nih.gov These studies have shown that modifying the length of the hydrophilic spacer and the position of the methoxy (B1213986) group can significantly influence the binding affinity and functional efficacy at different muscarinic receptor subtypes. nih.gov For example, certain analogues displayed increased binding affinity for M(2) and M(4) subtypes and enhanced functional efficacy at M(4) receptors. nih.gov One particular compound from this series demonstrated antipsychotic activity by reversing apomorphine-induced sensory motor gating deficits, suggesting its potential in treating schizophrenia. nih.gov

The following table details the effects of structural modifications on muscarinic receptor activity:

Compound ModificationReceptor SubtypeObserved Effect
Varying hydrophilic spacer lengthM(2), M(4)Increased binding affinity nih.gov
Altering methoxy group positionM(4)Enhanced functional efficacy nih.gov

While specific research on this compound derivatives as H2 receptor ligands is not extensively detailed in the provided search results, the broader family of thiadiazoles has been explored for a wide range of pharmacological activities, indicating the potential for future research in this area.

Potential in Agrochemical Research

The thiadiazole ring is a key component in a number of agrochemicals, demonstrating its importance in crop protection and management.

Development of Herbicidal Agents

Thiadiazole derivatives, such as buthidiazole and tebuthiuron, have established herbicidal activity and are utilized for selective weed control in major crops like corn and sugarcane. researchgate.net The mechanism of action for some of these derivatives involves the inhibition of photosynthesis, disruption of chloroplast ultrastructure, and interference with electron transport and photophosphorylation. researchgate.net Research into novel 3-acetyl-4-hydroxy-2,1-benzothiazine derivatives has also yielded compounds with potential herbicidal properties. sci-hub.se

Investigation of Plant Growth Regulation

Beyond weed control, certain thiadiazole compounds have been shown to influence plant growth. researchgate.net For instance, some synthetic 1,2,3-thiadiazole compounds have been observed to cause significant increases in γ-aminobutyric acid (GABA) and malondialdehyde (MDA) levels, while reducing carbohydrate and protein levels in lentil seedlings. researchgate.net Furthermore, 1,2,3-thiadiazole derivatives have been investigated as plant activators, which can enhance a plant's natural defense mechanisms against various diseases. mdpi.com

Design of Insecticidal and Fungicidal Compounds

The structural versatility of thiadiazoles has been leveraged in the design of compounds with potent insecticidal and fungicidal activities. mdpi.com For example, certain 1,3,4-thiadiazole derivatives have been described as effective fungicides and insecticides. google.com The development of novel diamide (B1670390) compounds incorporating a pyrazolyl and a polyfluoro-substituted phenyl group has led to molecules with significant insecticidal activity against pests like Plutella xylostella. mdpi.com

In the area of fungicides, novel flavonol derivatives containing a 1,3,4-thiadiazole moiety have shown remarkable activity against various fungal strains, with some compounds outperforming commercial fungicides like azoxystrobin. nih.gov The mechanism of action for some of these derivatives involves disrupting the integrity of the fungal cell membrane. nih.gov Additionally, the synthesis of N-acyl-N-arylalaninates based on 1,2,3-thiadiazole has produced compounds with moderate to good antifungal activity against several plant pathogens. nih.govurfu.ru

The following table highlights the agrochemical potential of various thiadiazole derivatives:

Derivative ClassApplicationTarget Organism/Process
Buthidiazole, TebuthiuronHerbicideWeeds in corn and sugarcane researchgate.net
3-Acetyl-4-hydroxy-2,1-benzothiazine derivativesHerbicideWeeds sci-hub.se
Synthetic 1,2,3-thiadiazole compoundsPlant Growth RegulatorLentil seedlings researchgate.net
1,2,3-Thiadiazole derivativesPlant ActivatorPlant diseases mdpi.com
1,3,4-Thiadiazole derivativesInsecticide/FungicideVarious insects and fungi google.com
Diamide compounds with pyrazolyl and polyfluoro-substituted phenyl groupsInsecticidePlutella xylostella mdpi.com
Flavonol derivatives with 1,3,4-thiadiazoleFungicideBotrytis cinerea, Phomopsis sp., Sclerotinia sclerotiorum nih.gov
1,2,3-Thiadiazole-based N-acyl-N-arylalaninatesFungicideBotrytis cinerea, Rhizoctonia solani, Sclerotinia sclerotiorum nih.govurfu.ru

Potential in Materials Science Research

The unique electronic and structural properties of the 1,2,5-thiadiazole ring make it an attractive component for the development of advanced materials. The 1,2,5-thiadiazole 1,1-dioxide motif, in particular, has been a subject of interest in materials science. mdpi.com

Derivatives of benzo[c] nih.govnih.govresearchgate.netthiadiazole have shown promise as electron acceptor materials in organic solar cells. For instance, a simple small molecule, 4,7-bis(5-bromothiophen-2-yl)-5,6-difluorobenzo[c] nih.govnih.govresearchgate.netthiadiazole (BTF), has been successfully used as a third component in ternary polymer solar cells, leading to a significant increase in power conversion efficiency. rsc.org

Furthermore, the incorporation of thiadiazole-functionalized ligands into metal-organic frameworks (MOFs) has yielded materials with interesting luminescent properties. A zirconium(IV)-based MOF incorporating a benzo[c] nih.govnih.govresearchgate.netthiadiazole-diyl)dibenzoic acid ligand has been synthesized and shown to be strongly luminescent, with potential applications in dye degradation. mdpi.com

Exploration in Organic Electronics and Optoelectronic Devices

The inherent electronic properties of the 1,2,5-thiadiazole core, particularly its strong electron-withdrawing nature, make its derivatives highly suitable for applications in organic electronic and optoelectronic devices. polyu.edu.hk Fused heterocyclic systems containing the thiadiazole ring are of particular interest for creating electron-deficient materials. nih.gov This electron-accepting characteristic is fundamental to the performance of materials used in organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs). polyu.edu.hkworldscientific.com

Derivatives of 1,2,5-thiadiazole are prominent candidates for n-type (electron-transporting) and ambipolar organic semiconductors. mdpi.com Their performance is intrinsically linked to their low-lying Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which facilitates electron injection and transport. mdpi.com The arrangement of these molecules in the solid state, particularly the intermolecular packing, is critical for efficient charge transfer. acs.org

Key research findings on charge transport in 1,2,5-thiadiazole-based materials include:

Ambipolar Transport: Certain naphtho[2,3-c] worldscientific.comacs.orgnih.govthiadiazole (NTD) derivatives exhibit ambipolar behavior, meaning they can transport both holes and electrons with comparable mobility. rsc.org For instance, one such derivative demonstrated hole and electron mobilities of 7.16 × 10⁻⁴ and 6.19 × 10⁻⁴ cm² V⁻¹ s⁻¹, respectively. rsc.org Theoretical calculations suggest that this balanced transport capability is due to similar reorganization energies for both holes and electrons. rsc.org

Intermolecular Interactions: The crystal structure of derivatives like bis worldscientific.comacs.orgnih.govthiadiazolo-p-quinobis(1,3-dithiole) (BTQBT) reveals a layered packing motif. acs.org Close intermolecular contacts, such as sulfur-sulfur interactions shorter than the van der Waals distance, create pathways for charge delocalization and are crucial for conductivity. acs.org

Influence of Molecular Structure: The performance of organic semiconductors can be tuned by modifying the molecular backbone. In a study comparing two donor-acceptor molecules based on thieno[3,2-b]pyrrole and benzo[c] worldscientific.comacs.orgnih.govthiadiazole, a more curved molecular backbone led to significantly higher charge carrier mobility (2.59 × 10⁻² cm² V⁻¹ s⁻¹) compared to its more linear analogue (5.41 × 10⁻⁵ cm² V⁻¹ s⁻¹). nih.gov This difference was attributed to more favorable, thermally induced crystallinity in the curved molecule. nih.gov

Table 1: Charge Transport Properties of Selected 1,2,5-Thiadiazole Derivatives

Derivative ClassCharge Carrier TypeHole Mobility (μh) (cm² V⁻¹ s⁻¹)Electron Mobility (μe) (cm² V⁻¹ s⁻¹)Source
Naphtho[2,3-c] worldscientific.comacs.orgnih.govthiadiazole (NTD)Ambipolar7.16 × 10⁻⁴6.19 × 10⁻⁴ rsc.org
Thieno[3,2-b]pyrrole-Benzo[c] worldscientific.comacs.orgnih.govthiadiazole (Curved)p-type2.59 × 10⁻²- nih.gov
Thieno[3,2-b]pyrrole-Benzo[c] worldscientific.comacs.orgnih.govthiadiazole (Linear)p-type5.41 × 10⁻⁵- nih.gov
Naphtho[1,2-c:5,6-c′]bis worldscientific.comacs.orgnih.govthiadiazole (NTz-Np)n-type-1.6 × 10⁻⁵ researchgate.net

The 1,2,5-thiadiazole moiety is a key component in the design of advanced fluorescent and luminescent materials. researchgate.net By combining it with various electron-donating groups, researchers can create donor-acceptor (D-A) systems with tunable optical properties for a range of applications, including OLEDs and biomedical imaging. cityu.edu.hknih.gov

Key research findings in this area include:

Tunable Emission: In a series of naphtho[2,3-c] worldscientific.comacs.orgnih.govthiadiazole (NTD) derivatives, the emission color could be adjusted by changing the aryl substituents at the 4,9-positions of the NTD core. rsc.org This tunability is crucial for developing emitters for full-color displays.

High Fluorescence Quantum Yield: The absence of strong donor groups in some NTD molecular structures helps to suppress intermolecular dipole-dipole interactions and concentration quenching, leading to high fluorescence quantum yields in the solid state. rsc.org

Near-Infrared (NIR-II) Fluorophores: Novel fluorophores based on a benzo-bis(1,2,5-thiadiazole) core have been designed for in vivo imaging in the second near-infrared window (1000–1700 nm). rsc.org One such dye, Q4, exhibits a maximum emission at 1100 nm and has been used to construct water-soluble and biocompatible probes for cancer imaging. rsc.org

OLED Materials: Symmetrical 2,5-disubstituted thiophene (B33073) derivatives that incorporate a 1,3,4-oxadiazole (B1194373) moiety exhibit strong fluorescent properties with high quantum yields, making them promising materials for OLED applications. nih.gov Donor-acceptor compounds built from the 5,5'-bibenzo[c] worldscientific.comacs.orgnih.govthiadiazole (BBTz) block also show potential for use in solution-processed OLEDs. nih.gov

Development of Functional Polymers and Coatings

The incorporation of the 1,2,5-thiadiazole unit into polymer backbones is a well-established strategy for creating functional materials for electronic applications. 2,1,3-Benzothiadiazole (BT) and its derivatives are particularly important acceptor units used in the development of conjugated polymers for organic solar cells and transistors. polyu.edu.hk Their strong electron-withdrawing ability, when combined with electron-donating units, leads to polymers with low bandgaps, which is advantageous for absorbing a broader range of the solar spectrum. polyu.edu.hk

A simple molecule, 4,7-bis(5-bromothiophen-2-yl)-5,6-difluorobenzo[c] worldscientific.comacs.orgnih.govthiadiazole (BTF), has been successfully used as a third component in ternary polymer solar cells (PSCs). rsc.org Its inclusion in a binary blend of the polymer J71 and the acceptor ITIC increased the power conversion efficiency (PCE) from 10.79% to 12.35%. rsc.org Even more impressively, when added to a PM6:Y6 binary system, the efficiency was boosted to an outstanding 16.53%. rsc.org Furthermore, novel p-type polymers based on a benzobisoxazole (BBO) core copolymerized with thiophene-flanked BBO units have been synthesized for use in organic thin-film transistors, demonstrating hole mobilities as high as 2.2 × 10⁻² cm² V⁻¹ s⁻¹. mdpi.com

Role as Ligands in Coordination Chemistry

The 1,2,5-thiadiazole ring contains nitrogen atoms that can act as coordination sites for metal ions, enabling its derivatives to function as ligands in coordination chemistry. nih.govnih.gov The resulting metal complexes can exhibit unique magnetic or electronic properties.

Research highlights include:

Formation of Metal Complexes: 1,2,5-Thiadiazole 1,1-dioxides are capable of forming coordination compounds with various metals. nih.gov For example, derivatives annulated with a 1,10-phenanthroline (B135089) moiety can form stable radical anions and coordinate with transition metals, leading to multidimensional crystal structures with diverse magnetic properties. mdpi.com

Selective Receptor Ligands: Amino acid derivatives of 1,2,5-thiadiazol-3-yl-piperazine have been synthesized and shown to be potent and selective ligands for human 5-HT1A receptors. nih.gov These compounds display high affinity for the target receptor over other receptors like alpha1-adrenergic and various dopamine (B1211576) receptors, indicating the potential of the thiadiazole scaffold in designing targeted therapeutics. nih.gov

Future Perspectives and Emerging Research Avenues for 3 Bromomethyl 1,2,5 Thiadiazole

Development of Green and Sustainable Synthetic Methodologies

The growing emphasis on environmentally benign chemical processes is driving the development of green synthetic methodologies for 3-(bromomethyl)-1,2,5-thiadiazole and its derivatives. Traditional synthetic routes often involve hazardous reagents and solvents, generating significant chemical waste. nih.gov Future research will focus on creating more sustainable and efficient synthetic pathways.

Key areas of exploration include:

Catalytic Approaches: The use of catalysts, particularly those that are metal-free or based on abundant and non-toxic metals, can significantly improve the efficiency and environmental footprint of synthetic reactions. mdpi.com For instance, the development of protocols using hypervalent iodine(III) as an inexpensive and metal-free catalyst for N-S bond formation represents a promising green approach. mdpi.com

Alternative Reaction Media: Replacing conventional organic solvents with greener alternatives such as water, ionic liquids, or supercritical fluids can drastically reduce the environmental impact of chemical synthesis. mdpi.com Research into solvent-free reaction conditions, such as grinding techniques, also holds significant promise for minimizing waste and energy consumption. mdpi.com

Energy-Efficient Methods: The application of microwave irradiation and ultrasound technology can accelerate reaction rates, often leading to higher yields and cleaner reaction profiles in shorter timeframes compared to conventional heating methods. mdpi.com

These green chemistry principles will be instrumental in developing economically viable and environmentally responsible methods for the large-scale production of this compound and its derivatives. mdpi.comiomcworld.com

Advanced Functionalization and Combinatorial Derivatization Strategies

The reactive nature of the bromomethyl group in this compound makes it an ideal handle for a wide range of chemical modifications. Future research will undoubtedly focus on exploring advanced functionalization and combinatorial derivatization strategies to create libraries of novel compounds with diverse biological activities and material properties.

The thiadiazole ring itself, existing in various isomeric forms, is a highly adaptable structural foundation in medicinal chemistry. nih.gov The ability to introduce various aryl groups and other substituents onto the thiadiazole scaffold allows for the fine-tuning of its electronic and steric properties. nih.gov This versatility is crucial for developing targeted therapies and functional materials. For example, the synthesis of 3,5-disubstituted-1,2,4-thiadiazoles highlights the potential for creating diverse structural motifs. mdpi.com

Computational Design and Targeted Synthesis of Novel Derivatives

The integration of computational chemistry and molecular modeling is revolutionizing the drug discovery and materials design process. By employing in silico techniques, researchers can predict the biological activity and material properties of novel this compound derivatives before their actual synthesis.

Computational approaches that are becoming increasingly important include:

Molecular Docking: This technique allows for the prediction of binding affinities and interaction modes of designed ligands with biological targets, such as enzymes and receptors. nih.govrsc.org This is invaluable for identifying promising drug candidates. For instance, in silico docking studies have been successfully used to identify potent anti-inflammatory agents by predicting their binding to COX-2. nih.gov

Molecular Dynamics Simulations: These simulations provide insights into the dynamic behavior of molecules over time, helping to understand the stability of ligand-protein complexes and the mechanisms of action. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models can establish mathematical relationships between the chemical structure of a compound and its biological activity, enabling the prediction of the potency of new derivatives.

These computational tools will guide the targeted synthesis of novel derivatives with enhanced efficacy and desired properties, thereby accelerating the development pipeline and reducing the reliance on costly and time-consuming trial-and-error approaches. nih.gov

Integration into Hybrid Systems and Nanomaterials

The unique electronic properties of the 1,2,5-thiadiazole (B1195012) ring, particularly its electron-withdrawing nature, make it an attractive component for the construction of advanced materials. nih.gov Future research will explore the integration of this compound into hybrid systems and nanomaterials with tailored optical, electronic, and catalytic properties.

Potential applications in this area include:

Organic Electronics: The incorporation of the thiadiazole moiety into organic semiconductors could lead to the development of novel materials for organic light-emitting diodes (OLEDs), organic solar cells, and field-effect transistors. nih.gov

Nanosensors: The functionalization of nanoparticles with this compound derivatives could create highly sensitive and selective nanosensors for the detection of various analytes.

Drug Delivery Systems: The conjugation of this compound to biocompatible polymers or nanoparticles could lead to the development of targeted drug delivery systems with improved therapeutic efficacy and reduced side effects.

The ability to combine the properties of the thiadiazole core with those of other functional materials opens up a vast design space for creating next-generation technologies.

Deepening Mechanistic Understanding of Biological and Material Interactions

A fundamental understanding of how this compound and its derivatives interact with biological systems and material interfaces is crucial for their rational design and application. The thiadiazole moiety can act as a "hydrogen-binding domain" and a "two-electron donor system," which contributes to its biological activity. nih.gov

Future research will focus on:

Elucidating Mechanisms of Action: Detailed biochemical and biophysical studies will be necessary to unravel the precise molecular mechanisms by which these compounds exert their biological effects. This includes identifying their specific cellular targets and signaling pathways. Heterocyclic compounds are known to bind to various enzymes through a range of intramolecular interactions. nih.gov

Structure-Property Relationships: A systematic investigation of how modifications to the chemical structure of this compound influence its material properties is essential for the design of functional materials with predictable and optimized performance.

By deepening our mechanistic understanding, researchers will be better equipped to design and develop novel this compound-based compounds with enhanced performance and specificity for a wide range of applications.

Q & A

Q. Methodological Approach

  • Precursor Selection : Start with nitro-substituted benzo[c][1,2,5]thiadiazole derivatives (e.g., 5-chloro-4-nitrobenzo[c][1,2,5]thiadiazole) for reductive amination, followed by bromomethylation using Fe-AcOH/MeOH systems .
  • Oxidative Protocols : Compare 12 oxidative methods (e.g., KMnO₄, CrO₃) for converting dihalides to dialdehydes, as demonstrated for 4,7-bis(bromomethyl)benzo[c][1,2,5]thiadiazole. Table 1 in shows NaIO₄ in H₂O/THF (pH 7) yields >85% at 25°C.
  • Catalyst Screening : Test Pd/Cu-catalyzed cross-couplings (e.g., Heck or Suzuki) for regioselective functionalization.

How should researchers address contradictory spectroscopic data when characterizing substituted this compound compounds?

Q. Data Contradiction Analysis

  • Multi-Technique Validation : Combine ¹H/¹³C NMR (δ 7.8–8.2 ppm for aromatic protons), IR (C-Br stretch ~550 cm⁻¹), and high-resolution mass spectrometry (HRMS) .
  • Computational Validation : Optimize geometry with DFT (B3LYP/6-31G**) and simulate NMR shifts using gauge-including atomic orbital (GIAO) methods. Discrepancies >0.3 ppm suggest structural misassignment .
  • X-ray Crystallography : Resolve ambiguity by determining crystal structures, especially for bromine-heavy derivatives prone to heavy atom effects.

What purification techniques are recommended for isolating this compound intermediates?

Q. Advanced Purification Workflow

  • Recrystallization : Use MeOH or EtOH for bromomethyl-thiadiazole intermediates; polar solvents exploit hydrogen bonding with the thiadiazole ring .
  • Column Chromatography : Employ silica gel with hexane/EtOAc (4:1) for brominated analogs. For air-sensitive derivatives, use flash chromatography under N₂ .
  • HPLC : Apply reverse-phase C18 columns with acetonitrile/H₂O gradients for enantiomerically pure derivatives.

How can DFT-D3 methodology improve the understanding of non-covalent interactions in crystal structures of this compound?

Q. Computational Design

  • Dispersion Corrections : Grimme’s DFT-D3 method quantifies van der Waals interactions in crystal lattices, critical for bromine’s polarizability.
  • Binding Energy Analysis : Calculate dimerization energies of bromomethyl-thiadiazole units in stacking configurations. Compare with experimental melting points and solubility data.
  • Three-Body Terms : Include three-body dispersion corrections for accurate modeling of π-π interactions in aromatic systems like benzo[c][1,2,5]thiadiazole .

What mechanistic insights guide the design of this compound-based inhibitors for enzymatic targets?

Q. Advanced Mechanistic Study

  • Docking Simulations : Use AutoDock Vina with thiadiazole’s electron-deficient ring as a hydrogen bond acceptor. Validate with IC₅₀ assays against kinases or proteases .
  • Metabolic Stability : Assess bromine’s leaving group propensity in vivo via hydrolysis studies at pH 7.4 and 37°C. LC-MS monitors debromination byproducts.
  • SAR Analysis : Replace bromine with Cl, I, or CF₃ to correlate electronegativity with inhibitory potency .

How do steric and electronic effects influence the regioselectivity of cross-coupling reactions involving this compound?

Q. Experimental Design

  • Steric Maps : Generate steric maps (e.g., using SambVca) to quantify steric hindrance near the bromomethyl group. Bulky ligands (e.g., SPhos) improve Suzuki coupling yields .
  • Electronic Profiling : Calculate Fukui indices (DFT) to identify nucleophilic/electrophilic sites. Bromine’s σ-withdrawing effect directs couplings to the thiadiazole’s 4-position .
  • Solvent Screening : Test DMF (polar aprotic) vs. THF (low polarity) to modulate reaction rates and selectivity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.